molecular formula C16H17NO3 B12631727 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one

1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one

Cat. No.: B12631727
M. Wt: 271.31 g/mol
InChI Key: ROPJPJRLWHAGFQ-UHFFFAOYSA-N
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Description

1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridin-4-one core substituted with a 4-cyclopentyloxyphenyl group and a hydroxyl group at the 3-position. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base to form 4-cyclopentyloxyphenol.

    Coupling with Pyridin-4-one: The 4-cyclopentyloxyphenol is then coupled with a pyridin-4-one derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridin-4-one ring to a pyridine ring using reducing agents like NaBH4 (sodium borohydride).

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like HNO3 (nitric acid) or Br2 (bromine).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-Cyclopentyloxyphenyl)-3-hydroxypyridin-4-one can be compared with similar compounds, such as:

    1-(4-Cyclopentyloxyphenyl)ethanamine: This compound has a similar cyclopentyloxyphenyl group but differs in the presence of an ethanamine moiety instead of a pyridin-4-one core.

    4-Cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid: This compound features a cyclopentyloxyphenyl group but has a different core structure and functional groups.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

1-(4-cyclopentyloxyphenyl)-3-hydroxypyridin-4-one

InChI

InChI=1S/C16H17NO3/c18-15-9-10-17(11-16(15)19)12-5-7-14(8-6-12)20-13-3-1-2-4-13/h5-11,13,19H,1-4H2

InChI Key

ROPJPJRLWHAGFQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)N3C=CC(=O)C(=C3)O

Origin of Product

United States

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